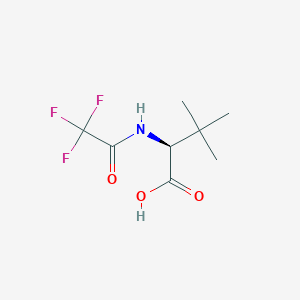
(3-Aminotutyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminotutyl)(methyl)amine: is a chemical compound that belongs to the class of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Amines are widely used in various industrial applications, pharmaceuticals, and research due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminotutyl)(methyl)amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of a suitable aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). This method allows for the formation of the desired amine by reducing the intermediate imine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
(3-Aminotutyl)(methyl)amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides, nitro compounds, and other oxidized derivatives.
Reduction: Simpler amines, alcohols, and other reduced forms.
Substitution: Alkylated amines, amides, and other substituted derivatives.
Aplicaciones Científicas De Investigación
(3-Aminotutyl)(methyl)amine: has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems and as a precursor for bioactive molecules.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (3-Aminotutyl)(methyl)amine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
(3-Aminotutyl)(methyl)amine: can be compared with other similar compounds, such as:
Methylamine: A simpler amine with one methyl group attached to the nitrogen atom.
Dimethylamine: An amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: An amine with three methyl groups attached to the nitrogen atom.
Uniqueness: The presence of the (3-Aminotutyl) group in this compound distinguishes it from simpler amines like methylamine, dimethylamine, and trimethylamine. This unique structure imparts different chemical and physical properties, making it suitable for specific applications.
Propiedades
IUPAC Name |
1-N-methylbutane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(6)3-4-7-2/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKREBLWJYZZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID](/img/structure/B7864135.png)
![(2R)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2-PHENYLETHANOIC ACID](/img/structure/B7864141.png)

![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B7864153.png)
![Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone](/img/structure/B7864154.png)
![(3aS,6aS)-1-(3-chlorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B7864157.png)
![(3aS,6aS)-1-(2-methylbenzoyl)-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B7864161.png)
![2-Cyclopentyl-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B7864164.png)
![(3aS,6aS)-1-(3-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B7864167.png)
![2-Ethoxy-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B7864182.png)


